4-Nitroisoxazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H3N3O3 |
|---|---|
Molecular Weight |
129.07 g/mol |
IUPAC Name |
4-nitro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C3H3N3O3/c4-3-2(6(7)8)1-5-9-3/h1H,4H2 |
InChI Key |
DMGQZHDKTRWLID-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitroisoxazol 5 Amine and Its Precursors
Historical Evolution of Isoxazole (B147169) Synthesis Pertinent to 4-Nitroisoxazol-5-amine Analogs
The foundational methods for constructing the isoxazole ring have been established for over a century. A common historical approach involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org This method and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes form the bedrock of isoxazole synthesis. wikipedia.org For 5-aminoisoxazoles specifically, a prevalent method involves the condensation of esters with nitrile anions to form a β-ketonitrile, which is then cyclized with hydroxylamine under basic conditions at reflux. acs.org Other early methods for synthesizing 5-aminoisoxazoles include the addition of stabilized nitrile anions to α-chlorooximes, the condensation of α-bromo ketoximines with cyanide, and rearrangements of 5-alkyl-4-cyanoisoxazoles. acs.org
Contemporary Strategies for the Preparation of this compound
Modern synthetic efforts have focused on improving efficiency, regioselectivity, and the environmental footprint of isoxazole synthesis. A variety of new catalysts and reaction conditions have been developed to this end.
Cycloaddition Reactions in Isoxazole Ring Formation
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene remains a powerful and widely used method for constructing the isoxazole ring. acs.orgcdnsciencepub.com This reaction is often highly regioselective. cdnsciencepub.com Nitrile oxides are typically unstable and generated in situ from aldoximes. mdpi.com
Recent advancements in this area include:
Interactive Table: Comparison of Cycloaddition Methodologies
| Method | Key Features | Reference |
|---|---|---|
| Intramolecular Nitrile Oxide Cycloaddition | Forms two rings simultaneously; can produce challenging 3,4-disubstituted isoxazoles. | mdpi.com |
| Sequential Cycloaddition/Cross-Coupling | Allows for rapid diversification of substituents at positions 3, 4, and 5. | acs.org |
| Microwave-Assisted Catalyst-Free Cycloaddition | Efficient, one-pot synthesis of 5-substituted isoxazoles. | nih.gov |
Direct Nitration Approaches for Isoxazole Systems
Direct nitration of the isoxazole ring is a primary method for introducing a nitro group, particularly at the 4-position, which is crucial for creating energetic materials like this compound. acs.orgsorbonne-universite.fr Various nitrating agents have been employed for this purpose.
Common nitrating systems include:
It is important to note that the choice of nitrating agent and reaction conditions is critical, as harsh conditions can lead to decomposition or nitration of other substituents, especially aromatic groups. sorbonne-universite.fr
Multi-Step Conversions from Acyclic Precursors
The synthesis of complex molecules like this compound often necessitates multi-step synthetic sequences starting from simple, acyclic precursors. fiveable.me This approach allows for the systematic construction of the target molecule, with each step introducing specific functional groups or structural modifications. fiveable.me
A general multi-step strategy for a substituted 5-aminoisoxazole might involve:
For example, 5-aminoisoxazoles have been synthesized by the heterocyclization of electrophilic alkenes with tetranitromethane, followed by the reduction of the resulting 5-nitroisoxazole. mathnet.ru Another approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net
Catalytic Methodologies in Isoxazole Synthesis, including Metal-Catalyzed Reactions
The use of catalysts has become increasingly important in modern isoxazole synthesis, offering improved yields, selectivity, and milder reaction conditions.
Examples of catalytic systems include:
Interactive Table: Catalysts in Isoxazole Synthesis
| Catalyst Type | Reaction | Reference |
|---|---|---|
| Copper(I) | 1,3-Dipolar Cycloaddition | organic-chemistry.org, nih.gov |
| Palladium | Four-Component Coupling, Intramolecular Cyclization | organic-chemistry.org, researchgate.net |
| Gold(III) | Cycloisomerization of α,β-acetylenic oximes | organic-chemistry.org |
| Iron(III) | Nitration and Cyclization from alkynes | acs.org |
| Cinchona Alkaloids | Asymmetric Alkylation | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.gov This is particularly relevant in the production of energetic materials.
Green chemistry approaches in isoxazole synthesis include:
Optimization of Reaction Conditions and Yields in this compound Synthesis
The preparation of this compound and its analogs hinges on carefully optimized reaction conditions to maximize yields and purity. A primary route for introducing the 5-amine functionality is through the reduction of a corresponding nitro group or via direct amination of a suitably functionalized isoxazole precursor.
Research into the synthesis of related amino-isoxazoles provides significant insights into optimization strategies. For instance, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate is achieved by the reduction of its nitro precursor. nih.gov The reaction conditions were optimized using iron powder in a mixture of acetic acid and water at 50°C for two hours, which resulted in an 83% yield after purification. nih.gov An analogous system using catalytic hydrogenation with 10% Palladium on carbon (Pd/C) in glacial acetic acid at 50°C also reported an 83% yield, demonstrating that different reducing systems can be optimized to achieve similar efficiency. vulcanchem.com
Another advanced method involves a novel, metal-free aromatic amination. In the synthesis of related 5-aminoisoxazoles, researchers found that reacting 3-methyl-4-nitro-5-trichloromethylisoxazole with various amines could produce the desired product in quantitative yields. nih.gov The optimization of this reaction was critical. Initial trials with different bases showed that the structural rigidity of the base was a key factor. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) significantly improved the yield of the trichloromethylated intermediate to 86%. nih.gov Further refinement, including the use of a slight excess of N-Chlorosuccinimide (NCS), pushed the yield to 93% while shortening the reaction time. nih.gov The final amination step was optimized by using stoichiometric amounts of the amine and potassium carbonate, achieving a 94% yield of the pure product after a simple extractive workup. nih.gov
Catalyst screening is another crucial aspect of optimization. In the allylic-allylic alkylation using 3,5-dimethyl-4-nitroisoxazole as a model pronucleophile, various cinchona-alkaloid-derived catalysts were tested. nih.govacs.org While the initial catalyst (quinine 5a) gave low yield and enantioselectivity, screening identified a dimeric cinchona alkaloid derivative (5f) that provided high yields and excellent enantiocontrol. nih.govacs.org
The following interactive table summarizes optimization studies for key reactions in the synthesis of functionalized 4-nitroisoxazoles, illustrating the impact of varying catalysts and reaction conditions on product yield.
Table 1: Optimization of Reaction Conditions for Functionalized Isoxazole Synthesis Data derived from studies on related isoxazole derivatives.
| Entry | Reactant(s) | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 3-methyl-5-trichloromethyl-4-nitroisoxazole Synthesis | DABCO | - | - | 86 | nih.gov |
| 2 | 3-methyl-5-trichloromethyl-4-nitroisoxazole Synthesis | DABCO / NCS (excess) | - | - | 93 | nih.gov |
| 3 | 5-amino-3-methyl-4-nitroisoxazole Synthesis | K₂CO₃ | - | - | 94 | nih.gov |
| 4 | Allylic-allylic Alkylation | Quinine 5a | CH₂Cl₂ | rt | 26 | nih.govacs.org |
| 5 | Allylic-allylic Alkylation | Cupreine derivative 5b | CH₂Cl₂ | rt | 28 | nih.govacs.org |
| 6 | Allylic-allylic Alkylation | Thiourea derivative 5c | CH₂Cl₂ | rt | 0 | nih.govacs.org |
| 7 | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Synthesis | Iron Powder | AcOH/H₂O | 50°C | 83 | nih.gov |
| 8 | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Synthesis | H₂/Pd/C | Acetic Acid | 50°C | 83 | vulcanchem.com |
Challenges and Advancements in Scalable Synthesis of this compound
Significant advancements have been made to address these challenges. One notable development is the move towards "green chemistry" principles. A solvent-free method for synthesizing 3-Methyl-4-nitroisoxazol-5-amine (B1296053) has been developed using titanium dioxide nanoparticles as a catalyst. This approach is not only efficient but also environmentally friendly. The use of ionic liquids as reaction media represents another advancement, as they can improve reaction rates and selectivity, and their non-flammable nature can enhance safety in large-scale operations. researchgate.net
For large-scale production, the focus shifts to cost-effective and robust methodologies. Metal-catalyzed cycloaddition reactions are often employed for their efficiency in large-scale production of the isoxazole core. smolecule.com However, recent advancements have also demonstrated efficient and scalable metal-free [3+2] cycloaddition reactions, which avoid the use of halogenated solvents and potentially toxic metal catalysts. researchgate.net
Purification is another critical aspect of scalable synthesis. While laboratory methods might rely on column chromatography, industrial-scale purification often turns to more economical and scalable methods like crystallization. vulcanchem.com For instance, crystallization from a water-ethanol mixture has been shown to yield high-purity dihydroisoxazole (B8533529) derivatives (≥98%) on a large scale. The use of 4-nitroisoxazole (B72013) derivatives as intermediates in the large-scale industrial synthesis of active pharmaceutical ingredients (APIs) underscores the importance of developing these cost-effective and scalable routes. researchgate.netmdpi.com
Methodologies for Advanced Spectroscopic and Structural Elucidation of 4 Nitroisoxazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 4-Nitroisoxazol-5-amine, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the arrangement of atoms and the electronic effects of the nitro and amino groups on the isoxazole (B147169) ring.
In a hypothetical ¹H NMR spectrum of this compound, the protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift influenced by the solvent and concentration. The isoxazole ring itself has one proton at the 3-position. The powerful electron-withdrawing nature of the adjacent nitro group at the 4-position would deshield this proton, causing it to resonate at a relatively downfield chemical shift.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H (on C3) | 8.0 - 9.0 | Singlet |
| H (on NH₂) | 5.0 - 7.0 | Broad Singlet |
| C3 | 140 - 150 | - |
| C4 | 150 - 160 | - |
| C5 | 160 - 170 | - |
| (Note: These are predicted values and may vary based on solvent and experimental conditions.) |
Infrared (IR) and Raman Spectroscopy Techniques for Vibrational Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. researchgate.net For this compound, these techniques would provide definitive evidence for the presence of the nitro (-NO₂) and amino (-NH₂) groups, as well as the characteristic vibrations of the isoxazole ring.
In the IR spectrum, the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group would be expected to produce strong absorption bands in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. The N-H bending (scissoring) vibration would be observed around 1600-1670 cm⁻¹. nih.gov Vibrations associated with the C=N and C-O bonds within the isoxazole ring would also be present in the fingerprint region of the spectrum.
Raman spectroscopy would provide complementary information. While the nitro group stretches are also Raman active, the symmetric stretch is often stronger than in the IR spectrum. The vibrations of the isoxazole ring are also expected to be well-defined in the Raman spectrum.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 | IR, Raman |
| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 | IR, Raman |
| Amino (-NH₂) | Scissoring | 1600 - 1670 | IR |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 | IR, Raman |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1400 | IR, Raman |
| Isoxazole Ring | Ring Vibrations | 1400 - 1600 | IR, Raman |
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental composition.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The molecular ion peak (M⁺) would be expected, although its intensity might vary depending on the ionization technique used. Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. The amino group can also influence fragmentation, potentially leading to the loss of HCN. The isoxazole ring itself can undergo characteristic ring-opening and fragmentation, providing further confirmation of the core structure. Analysis of these fragment ions allows for a detailed reconstruction of the molecule's connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
X-ray Diffraction (XRD) Methods for Crystalline Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Methodologies
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. The methodology involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would allow for the precise measurement of the isoxazole ring's geometry, the bond lengths and angles of the nitro and amino groups, and the planarity of the molecule. Furthermore, it would reveal details about the crystal packing, including any intermolecular hydrogen bonding involving the amino group and the nitro group, which can significantly influence the physical properties of the compound.
Powder X-ray Diffraction Techniques
In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be utilized. This technique involves the analysis of a polycrystalline sample, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). While PXRD does not provide the same level of detail as single-crystal XRD, it is a valuable tool for phase identification, determination of crystal purity, and can be used to determine the unit cell parameters of the crystal lattice. For this compound, PXRD could be used to characterize the crystalline form of the bulk material and to monitor for any polymorphic transformations.
Theoretical and Computational Investigations of 4 Nitroisoxazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of the electronic structure and, consequently, the reactivity of molecules. For a compound like 4-Nitroisoxazol-5-amine, these calculations can elucidate the influence of the nitro (-NO2) and amine (-NH2) groups on the isoxazole (B147169) ring.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can determine the molecule's ground state geometry, electron density distribution, and the energies of its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For related isoxazole derivatives, DFT calculations have been employed to understand the influence of substituents on their chemical reactivity. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties
This table presents example data that would be obtained from a DFT study of a molecule like this compound. The values are for illustrative purposes to show the type of information generated.
| Parameter | Illustrative Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.2 D |
Ab Initio Methods for Geometry Optimization and Energy Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), can provide highly accurate predictions of molecular geometries and energies. For isoxazole and its derivatives, ab initio methods have been used to perform full geometry optimization. researchgate.net These calculations help in determining the most stable three-dimensional arrangement of the atoms in this compound, providing precise bond lengths and angles.
Table 2: Illustrative Optimized Geometrical Parameters
This table provides an example of the kind of data on bond lengths and angles that would be derived from ab initio calculations for a molecule like this compound.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C4-N(nitro) | 1.45 Å |
| Bond Length | C5-N(amine) | 1.38 Å |
| Bond Angle | O-N-C3 | 110.5° |
| Dihedral Angle | C3-C4-N(nitro)-O | 175.0° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations have been applied to various novel functionalized isoxazoles to understand their dynamic behavior and stability. nih.gov By simulating the molecule's trajectory, researchers can identify preferred conformations and study the dynamics of intermolecular hydrogen bonding, which is particularly relevant for the amine and nitro groups.
Prediction of Reaction Mechanisms and Pathways via Computational Models
Computational models are invaluable for elucidating the mechanisms of chemical reactions. For instance, DFT calculations can be used to map the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies. Such studies have been performed on related nitro-containing heterocyclic systems to understand their reactivity.
Computational Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming the structure of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These predicted spectra can be compared with experimental results to aid in signal assignment and structural verification. DFT calculations have been successfully used for this purpose in the study of other complex heterocyclic compounds. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental measurements to identify characteristic functional group vibrations.
Table 3: Illustrative Predicted Vibrational Frequencies
This table shows example vibrational frequencies for key functional groups that would be predicted for a molecule like this compound.
| Vibrational Mode | Functional Group | Illustrative Predicted Frequency (cm⁻¹) |
| Symmetric Stretch | -NO2 | 1350 |
| Asymmetric Stretch | -NO2 | 1550 |
| N-H Stretch | -NH2 | 3400, 3500 |
| C=N Stretch | Isoxazole Ring | 1620 |
Solvation Models and Environmental Effects on Electronic Structure
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate the effect of a solvent on the electronic structure and properties of a solute like this compound. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. These studies are essential for understanding how the polarity of the solvent might affect the molecule's stability, reactivity, and spectroscopic properties.
Reactivity and Mechanistic Studies of 4 Nitroisoxazol 5 Amine
Reactivity of the Isoxazole (B147169) Ring System: Electrophilic and Nucleophilic Attack
The isoxazole ring is an aromatic heterocycle, and its reactivity is substantially affected by the substituents it bears. In 4-Nitroisoxazol-5-amine, the presence of the strongly electron-withdrawing nitro group at the C4 position and the electron-donating amino group at the C5 position creates a complex electronic environment.
Electrophilic Attack: Generally, the isoxazole ring is susceptible to electrophilic attack. However, the potent deactivating effect of the C4-nitro group makes electrophilic aromatic substitution on the ring itself challenging. The amino group at C5, a strongly activating group, would typically direct electrophiles to ortho and para positions. masterorganicchemistry.com However, in this specific structure, the only available ring position is C3, which is meta to the deactivating nitro group, further disfavoring electrophilic attack.
Nucleophilic Attack: The electron-deficient nature of the isoxazole ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are plausible, particularly displacement of the nitro group or other leaving groups that might be present on the ring. mdpi.com Studies on related nitroisoxazole systems have shown that the nitro group can be displaced by various nucleophiles. mdpi.com For instance, 5-nitroisoxazoles have been shown to react with O,O-, N,N-, and S,S-bis(nucleophiles) to form a range of bis(isoxazole) derivatives. mdpi.com The reaction of 5-nitroisoxazoles with aliphatic diamines, for example, can lead to complex product mixtures, necessitating careful optimization of reaction conditions such as solvent, base, and temperature. mdpi.com
Transformations Involving the Nitro Group: Reduction, Displacement, and Energetic Applications
The nitro group is a versatile functional group that can undergo several important transformations.
Reduction: The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. sci-hub.st This conversion can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney nickel) and metals in acidic media (e.g., Fe, Sn, Zn in HCl). masterorganicchemistry.comresearchgate.netwikipedia.org The choice of reagent is crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, catalytic hydrogenation with a sulfided platinum catalyst has been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st The resulting diamino-isoxazole derivative opens up further synthetic possibilities.
Displacement: As mentioned, the nitro group on the electron-poor isoxazole ring can be displaced by strong nucleophiles through an SNAr mechanism. mdpi.com This reactivity has been exploited in the synthesis of various isoxazole derivatives. For example, the reaction of nitroimidazoles with carbon nucleophiles in water has been demonstrated as a green approach for nucleophilic substitution of the nitro group. nih.gov
Energetic Applications: The presence of the nitro group, combined with the nitrogen-rich isoxazole ring, makes this compound and its derivatives of interest in the field of energetic materials. nih.govresearchgate.net The nitro group acts as an explosophore, contributing to the energetic properties of the molecule. A series of novel biheterocyclic energetic materials incorporating the 4-nitroisoxazole (B72013) scaffold have been synthesized, demonstrating excellent thermal stability and high detonation velocities. nih.govacs.org These materials often exhibit a good balance between energetic performance and sensitivity. nih.govresearchgate.net For example, energetic salts based on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (a related nitro-azole compound) have shown high thermal stability and insensitivity to impact and friction. rsc.org
| Compound Type | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| Biheterocyclic Energetic Materials | 1.71–1.74 | 7.6–8.3 | 181–244 | nih.govacs.org |
| Azo Oxadiazole Assemblies | 1.62–1.88 | 7.66–9.09 | - | researchgate.net |
| Nitrogen-Rich Salts (HANTT) | 1.65–1.81 | 7.78–8.78 | 264–321 | rsc.org |
Reactions of the Amine Functionality: Acylation, Alkylation, and Condensation Reactions
The primary amine group at the C5 position is a key site for functionalization, allowing for the synthesis of a wide array of derivatives.
Acylation: The amine group readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. masterorganicchemistry.comlibretexts.org This reaction is often used to protect the amine group or to introduce new functionalities. masterorganicchemistry.com For example, Friedel-Crafts acylation can be used to introduce an acyl group. libretexts.org The resulting amide is less activating than the free amine, which can be useful in controlling reactivity in subsequent steps. masterorganicchemistry.com
Alkylation: Alkylation of the amine group can be achieved with alkyl halides, though polyalkylation can be a competing process. libretexts.org Reductive amination is another powerful method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. acs.orgacs.org
The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijmcmed.orgekb.egjetir.org This reaction typically proceeds via an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond. ijmcmed.org The formation of Schiff bases is a versatile method for creating new C-N bonds and is used in the synthesis of various heterocyclic compounds and biologically active molecules. ekb.eguobasrah.edu.iq The reaction is often catalyzed by a small amount of acid. jetir.orgnih.gov
Ring-Opening and Rearrangement Reactions of this compound
The isoxazole ring, particularly when activated by electron-withdrawing groups, can undergo ring-opening reactions under certain conditions. For instance, the ring cleavage of 4-nitro-3-isoxazolin-5-one derivatives under mild basic conditions has been reported to yield cyano-aci-nitroacetates quantitatively. researchgate.net While specific studies on the ring-opening of this compound are not prevalent, the chemistry of related nitroisoxazoles suggests that such transformations are possible, potentially initiated by nucleophilic attack or thermal stress. For example, the treatment of 2-methyl-4-nitro-3-isoxazolin-5(2H)-one with water can generate a nitrile oxide intermediate through an anomalous hydration/dehydration sequence, which can then undergo cycloaddition reactions. researchgate.net
Catalytic Aspects in Reactions Involving this compound
Catalysis plays a crucial role in many of the transformations involving this compound and its precursors.
Investigation of Reaction Kinetics and Thermodynamic Parameters
Research into the reactivity of isoxazoles often involves kinetic studies to elucidate reaction mechanisms. For instance, investigations into the reactions of substituted isoxazoles can reveal the influence of substituents on reaction rates and pathways. The isoxazole ring itself possesses a weak N-O bond, which can be cleaved under certain conditions, such as reduction or treatment with a base, making it a useful synthetic intermediate. researchgate.net
General Reactivity of the Isoxazole Ring
The isoxazole ring is considered an aromatic system, yet it exhibits distinct reactivity patterns. It can undergo electrophilic substitution reactions, though the presence of the nitro group in this compound would deactivate the ring towards such reactions. More commonly, the isoxazole ring participates in reactions involving ring cleavage or cycloadditions. researchgate.netclockss.org
The photolysis of isoxazoles, for example, can lead to ring-opening and rearrangement to an oxazole (B20620) via an azirine intermediate. wikipedia.org This reactivity is driven by the inherent weakness of the N-O bond.
Influence of Substituents
The substituents on the isoxazole ring play a crucial role in directing its reactivity.
Nitro Group: The 4-nitro group is a powerful electron-withdrawing group. Studies on other 4-substituted isoxazoles have shown that such groups enhance the polarity of the C4-C5 bond, making this part of the molecule susceptible to nucleophilic attack and behaving similarly to a Michael acceptor. rsc.org This enhanced polarity also leads to a weakening of the N-O bond. rsc.org In the context of this compound, this effect would be significant.
Amino Group: The 5-amino group is an electron-donating group. In related systems, such as 5-enamino-4-nitroisoxazoles, the enamine moiety has been shown to react with electrophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-chlorine bonds. researchgate.net The amino group in this compound would be expected to influence the nucleophilicity of the ring and potentially participate directly in reactions.
Kinetic and Mechanistic Studies on Related Compounds
While specific kinetic data for this compound is unavailable, studies on other isoxazoles provide a framework for the types of investigations that could be conducted.
For example, kinetic analysis of the inhibition of the L-cystine/L-glutamate transporter by di-aryl-substituted isoxazoles has been performed to determine the mechanism of inhibition (competitive vs. noncompetitive). umt.edu Such studies involve measuring reaction rates at varying substrate and inhibitor concentrations to determine kinetic parameters like the Michaelis-Menten constant (K_m) and the maximal velocity (V_max).
In another example, the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines to form pyridines has been studied computationally to understand the reaction mechanism and the role of a Lewis acid catalyst. rsc.org These computational studies provide insights into the energetics of different reaction pathways, including the activation energies of transition states and the relative energies of intermediates. rsc.org
A hypothetical kinetic study on a reaction involving this compound, for instance, a nucleophilic aromatic substitution (S_NAr) at the C5 position displacing the amino group, would likely involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration of reactants, solvent polarity). The data obtained could be used to determine the rate law, rate constants, and activation parameters (enthalpy and entropy of activation), which would provide a deeper understanding of the reaction mechanism.
Thermodynamic Considerations
The thermodynamic parameters of reactions involving isoxazoles are also of significant interest. Theoretical calculations have been used to determine thermodynamic functions such as enthalpy, free energy, entropy, and heat capacity for the parent isoxazole molecule over a range of temperatures. srce.hr These parameters are crucial for predicting the feasibility and spontaneity of reactions.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, representative data tables from studies on related compounds are presented below to illustrate the types of kinetic and thermodynamic parameters that are typically determined.
Table 1: Hypothetical Kinetic Data for a Reaction of a Substituted Isoxazole
This table illustrates the kind of data that would be collected in a kinetic study. The rate constant (k) would be determined at different temperatures to calculate the activation energy (E_a) using the Arrhenius equation.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
Note: This is a hypothetical data table for illustrative purposes.
Table 2: Calculated Thermodynamic Functions for Isoxazole at 298.16 K
This table shows examples of thermodynamic data that have been calculated for the parent isoxazole. srce.hr
| Thermodynamic Function | Value |
| Enthalpy (H°) (kJ/mol) | 10.953 |
| Free Energy (-[G°-H°₀]/T) (J/mol·K) | 200.279 |
| Entropy (S°) (J/mol·K) | 243.680 |
| Heat Capacity (C_p°) (J/mol·K) | 52.618 |
Source: Adapted from thermodynamic calculations for isoxazole. srce.hr
Derivatization and Functionalization Strategies Utilizing 4 Nitroisoxazol 5 Amine
Synthesis of Substituted Isoxazole (B147169) Derivatives and Analogues
The 4-nitroisoxazol-5-amine scaffold allows for functionalization at multiple positions, leading to a variety of substituted isoxazole derivatives. The amino group can be readily transformed, and the inherent reactivity of the nitro-substituted ring can be harnessed for further modifications.
Research into related 5-aminoisoxazole systems has shown that the amino group can be a key site for derivatization. For instance, in studies on 5-enamino-4-nitroisoxazoles, the amino group is part of a conjugated system that displays reactivity similar to enamines, readily reacting with various electrophiles to form new carbon-carbon, carbon-nitrogen, and carbon-chlorine bonds. researchgate.net While this specific example involves a derivatized amine, it highlights the potential of the amino group in this compound to undergo similar transformations.
Furthermore, the synthesis of the isoxazole ring itself can be tailored to introduce a variety of substituents. General methods for isoxazole synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, can be adapted to produce analogues of this compound. nih.gov For example, the reaction of appropriately substituted α-chloro oximes with lithiated nitriles has been used to generate various 5-aminoisoxazoles. rsc.org Similarly, multicomponent reactions involving hydroxylamine (B1172632), β-ketoesters, and aldehydes are a common route to highly substituted isoxazol-5(4H)-ones, which are structural isomers and precursors to aminoisoxazoles. researchgate.netmdpi.com
The reactivity of the methyl group in 3,5-dimethyl-4-nitroisoxazole (B73060), which is activated by the adjacent nitro group, has been extensively studied. This activation leads to facile Knoevenagel condensations and vinylogous Henry-type reactions. rsc.org This suggests that the isoxazole ring in this compound is similarly activated, paving the way for a range of substitution reactions to create diverse analogues.
A summary of relevant synthetic strategies for isoxazole derivatives is presented below:
| Reaction Type | Reactants | Product Type | Ref. |
| Reaction with Electrophiles | 5-Enamino-4-nitroisoxazoles | C-C, C-N, C-Cl bond formation | researchgate.net |
| Nucleophilic Addition | Lithiated alkyl nitriles, α-Chlorooximes | 4-Alkyl-5-aminoisoxazoles | rsc.org |
| Multicomponent Reaction | Hydroxylamine, β-keto esters, Aldehydes | Isoxazol-5(4H)-ones | researchgate.netmdpi.com |
| Vinylogous Henry Reaction | 3,5-Dimethyl-4-nitroisoxazole, Isatin | Functionalized isoxazoles | rsc.org |
Formation of Polyfunctionalized Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent starting point for the construction of more complex, polyfunctionalized heterocyclic systems. The nitro and amino groups can participate in or direct a variety of cyclization reactions, leading to fused or linked heterocyclic structures.
The related compound, 4-nitroisoxazolin-5(2H)-one, has been identified as a diverse synthetic intermediate for creating polyfunctionalized systems, indicating the utility of the nitroisoxazole core in building molecular complexity. nih.gov The strategic placement of the nitro and amino groups in this compound offers multiple pathways for annulation reactions. For instance, the amino group can act as a nucleophile to initiate cyclization with a suitable dielectrophile, while the nitro group can be reduced to an amino group, providing another site for ring formation. This is a common strategy in heterocyclic synthesis, where ortho-disubstituted nitro-amino arenes are used to build fused systems like quinolines and cinnolines. mdpi.com
The synthesis of biheterocyclic systems incorporating the 4-nitroisoxazole (B72013) scaffold has been demonstrated, particularly in the field of energetic materials. nih.govacs.org These syntheses often involve linking the 4-nitroisoxazole unit to other heterocyclic rings, creating molecules with a high degree of functionalization and specific properties. nih.gov
Development of Complex Organic Molecules as Synthons and Precursors
In retrosynthetic analysis, this compound can be viewed as a versatile synthon, a molecular fragment that can be readily incorporated into a larger target molecule. Its bifunctional nature allows it to act as either a nucleophilic or, after suitable modification, an electrophilic component.
The use of isoxazoles as precursors for other heterocycles is a well-established strategy. The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions (e.g., catalytic hydrogenation) to unmask a 1,3-dicarbonyl or β-enaminone functionality. This "masked" functionality makes isoxazoles valuable precursors for a wide range of other molecular structures. An electrochemical method has been shown to cleave the N-O bond in an isoxazole, revealing a β-aminoketone derivative, demonstrating the utility of the isoxazole ring as a synthon. nih.gov
The reactivity of related 5-aminoisoxazoles in annulation reactions further underscores their role as valuable precursors. For example, 5-amino-isoxazoles have been used in chiral phosphoric acid-catalyzed enantioselective dearomative [3+2] annulations with para-quinone monoimines to produce structurally diverse isoxazoline-fused dihydrobenzofurans. mdpi.com This highlights the potential of this compound to serve as a precursor for complex, chiral molecules.
Applications as Building Blocks in Advanced Organic Synthesis
The utility of this compound extends to its role as a fundamental building block in modern synthetic methodologies, including multicomponent and cascade reactions, which prioritize efficiency and atom economy.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. nih.gov The functional groups of this compound make it an ideal candidate for participation in such reactions.
While direct examples involving this compound are not extensively documented, the reactivity of related structures provides strong evidence for its potential. For instance, 5-aminoisoxazoles are known to participate in MCRs. mdpi.com Similarly, the vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatin, catalyzed by DABCO, demonstrates the reactivity of the activated methyl group adjacent to the nitro-substituted isoxazole ring. rsc.org This suggests that this compound could participate in similar MCRs, with the amino group potentially acting as one of the reactive components. The synthesis of γ-nitroamides from nitromethane, aldehydes, Meldrum's acid, and ammonium (B1175870) carbonate is another example of an MCR that leverages the reactivity of nitroalkanes. rsc.org
The general principles of MCRs often involve the in-situ formation of reactive intermediates like imines or enamines, which then undergo further reactions. nih.gov The amino group of this compound is well-suited to form such intermediates, paving the way for its integration into various MCR formats.
Cascade or domino reactions are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov These reactions are highly efficient for rapidly building molecular complexity. The structure of this compound is primed for participation in such sequences.
The synthesis of complex heterocyclic systems often employs cascade reactions. For example, a cascade reaction of isatins with nitro-substituted enamines has been developed to produce functionalized indolin-2-ones, involving the cleavage of C-N bonds and the formation of three new bonds in a single step. rsc.org The reactivity of 5-amino-4-trifluoromethyl-1,3-azoles in domino reactions, initiated by hydride attack, showcases how aminated azoles can undergo sequential elimination and addition steps. scielo.org.pe
Furthermore, domino reactions of arylglyoxals with pyrazol-5-amines have been shown to selectively produce various fused heterocyclic systems, including 1,7-naphthyridines and 1,3-diazocanes, through complex heteroannulation pathways. nih.gov The ability of 5-aminoisoxazoles to undergo dearomative [3+2] annulation reactions with quinone monoimines in a domino fashion further illustrates the potential for these building blocks in cascade processes. mdpi.com An electrochemical four-component domino reaction has also been developed for the assembly of isoxazole motifs, highlighting the adaptability of the isoxazole core to modern synthetic methods. nih.gov
Potential for Material Science Applications (e.g., as monomers or structural units)
The high nitrogen content and the presence of the energetic nitro group in this compound make it a compound of significant interest in the field of materials science, particularly for the development of energetic materials.
A key application is the synthesis of novel biheterocyclic energetic materials. The 4-nitroisoxazole scaffold has been successfully incorporated into the structure of high-energy materials for the first time, leading to compounds with excellent thermal stability (decomposition temperatures between 181-244 °C), good densities (1.71-1.74 g/cm³), and high detonation velocities (7.6-8.3 km/s), while maintaining insensitivity to friction. nih.govacs.org This demonstrates the value of the 4-nitroisoxazole unit as a core component in the design of next-generation explosives and propellants. nih.govacs.org
A summary of the properties of energetic materials derived from a 4-nitroisoxazole scaffold is provided below:
| Property | Value Range | Ref. |
| Thermal Stability (Td) | 181–244 °C | nih.govacs.org |
| Density (ρ) | 1.71–1.74 g/cm³ | nih.govacs.org |
| Detonation Velocity (Vd) | 7.6–8.3 km/s | nih.govacs.org |
Advanced Analytical Methods for Detection and Quantification in Research Contexts
Quantitative Spectroscopic Analysis Techniques (e.g., UV-Vis spectrophotometry, quantitative NMR)
Spectroscopic methods are fundamental in the quantitative analysis of "4-Nitroisoxazol-5-amine," leveraging the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectrophotometry
UV-Visible spectrophotometry is a straightforward and accessible technique for quantifying "this compound" in solution. The presence of the nitroisoxazole chromophore allows the molecule to absorb light in the UV-Vis spectrum. The analysis is based on the Beer-Lambert law, which correlates absorbance with concentration. For quantification, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for "this compound" would be determined by scanning a dilute solution across the UV-Vis range. Similar nitroaromatic compounds often exhibit strong absorption, making this a sensitive method for concentration determination in pure samples or simple mixtures. rsc.org
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive primary ratio method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. researchgate.net The concentration of "this compound" can be accurately determined by integrating the signals in its ¹H NMR spectrum relative to the integral of a known amount of an internal standard. ox.ac.uk
Key requirements for a successful qNMR experiment include:
Selection of a suitable internal standard: The standard should have at least one signal that does not overlap with any signals from the analyte ("this compound") or solvent. It must be stable, non-volatile, and accurately weighable. ox.ac.uk
Experimental parameters: To ensure accurate quantification, experimental parameters such as the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1, of both the standard and the analyte) to allow for complete spin relaxation between scans. ox.ac.uk
The purity of "this compound" can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * 100
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
Table 1: Potential Internal Standards for ¹H qNMR Analysis
| Internal Standard | Molar Mass ( g/mol ) | Chemical Shift (δ, ppm) | Suitable Solvents |
|---|---|---|---|
| Maleic Anhydride (B1165640) | 98.06 | ~7.1 | DMSO-d₆, Acetone-d₆ |
| 1,3,5-Trimethoxybenzene | 168.19 | ~6.1 (Ar-H), ~3.7 (OCH₃) | CDCl₃, DMSO-d₆, Acetone-d₆ |
| Dimethyl sulfone | 94.13 | ~3.0 | D₂O, DMSO-d₆ |
This table is generated based on common qNMR standards and their properties. ox.ac.uk
Chromatographic Quantification Methodologies (e.g., HPLC, GC for purity assessment)
Chromatographic techniques are essential for separating "this compound" from impurities, starting materials, and by-products, allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of non-volatile compounds like "this compound". helsinki.fi A typical method would involve a reversed-phase setup.
Stationary Phase: A C18 column is commonly used, offering good retention and separation for moderately polar compounds. researchgate.netmdpi.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate compounds with a range of polarities.
Detection: A UV detector set at the λmax of "this compound" provides high sensitivity and selectivity. mdpi.com A Diode Array Detector (DAD) can also be used to acquire full UV spectra, aiding in peak identification and purity assessment. nih.gov
Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration. mdpi.com
Table 2: Example HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3.0); B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., ~270-350 nm, to be determined) |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development based on analyses of similar nitroaromatic and heterocyclic compounds. researchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography is generally suitable for volatile and thermally stable compounds. Direct analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and interaction with the column. bre.comh-brs.de For a compound like "this compound," thermal stability would be a concern, as the nitro group can be labile at high temperatures.
To overcome these issues, derivatization is often employed. The primary amine group can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile and less polar derivative with better chromatographic properties. h-brs.de Pyrolysis-GC coupled with mass spectrometry (Py-GC/MS) can also be used to characterize the compound and its thermal decomposition products, which can be useful for identifying specific impurities. researchgate.net
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods offer a highly sensitive approach for detecting "this compound" and probing its redox characteristics, primarily due to the electroactive nitro group (-NO₂). scispace.com The nitro group is readily reduced at an electrode surface, providing a distinct electrochemical signal.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. nih.govmdpi.com
Cyclic Voltammetry (CV): This technique is used to study the redox behavior. A CV scan of "this compound" would likely show an irreversible reduction peak corresponding to the conversion of the nitro group to a hydroxylamine (B1172632) or amine group. The potential at which this reduction occurs provides information about the molecule's electronic structure.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantification. It minimizes background charging currents, resulting in well-defined peaks where the peak height is directly proportional to the concentration of the analyte. A detection limit in the micromolar (µM) or even lower range can often be achieved. mdpi.com
The performance of these methods can be significantly enhanced by modifying the working electrode (e.g., glassy carbon electrode) with nanomaterials like graphene, carbon nanotubes, or metal nanoparticles, which can increase the electrode surface area and catalyze the electrochemical reaction. scispace.comnih.gov
Table 3: Comparison of Electrode Modifications for Nitroaromatic Detection
| Electrode System | Analyte Example | Technique | Linear Range (µM) | Detection Limit (µM) | Reference |
|---|---|---|---|---|---|
| PDPP–GO/GCE | 4-Nitrophenol | CV, DPV | 0.5–163 | 0.10 | nih.gov |
| Pt-NPs-PPy-CB@ZnO/GCE | 4-Nitrophenol | DPV | 1.5–40.5 | 1.25 | mdpi.com |
GCE: Glassy Carbon Electrode; PDPP-GO: Pyridine diketopyrrolopyrrole-functionalized graphene oxide; Pt-NPs-PPy-CB@ZnO: Platinum nanoparticle-embedded polypyrrole-carbon black@Zinc oxide.
Purity Profiling and Impurity Identification Techniques in Synthetic Batches
Ensuring the purity of synthetic batches of "this compound" is critical. Purity profiling involves the identification and quantification of all impurities present in the final product. A combination of chromatographic and spectroscopic techniques is typically required for a comprehensive analysis.
HPLC-MS and GC-MS: Hyphenated mass spectrometry techniques are the cornerstone of impurity identification.
HPLC-MS: After separation by HPLC, each peak can be directed into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, allowing for the determination of its elemental formula. mdpi.com Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing structural clues for its identification.
GC-MS: This is used to identify any volatile or semi-volatile impurities. Derivatization may be necessary to analyze polar impurities. h-brs.de
Common impurities in a synthetic batch of "this compound" could include:
Unreacted starting materials.
By-products from side reactions.
Isomers formed during synthesis.
Degradation products.
The enantiomeric purity of related chiral isoxazole (B147169) derivatives has been successfully determined by HPLC, demonstrating the power of chromatography to resolve stereoisomers which may be present as impurities. researchgate.net
By combining data from NMR (for structural elucidation of the main component), HPLC-UV (for quantification and purity), and LC-MS/GC-MS (for impurity identification), a complete purity profile of a synthetic batch of "this compound" can be established.
Emerging Research Frontiers and Future Perspectives in 4 Nitroisoxazol 5 Amine Chemistry
Exploration of Novel and Unconventional Reactivity Pathways
The inherent reactivity of the isoxazole (B147169) ring, characterized by a weak N-O bond, allows for a variety of chemical transformations. researchgate.net The presence of a nitro group at the 4-position further activates the molecule, opening up avenues for novel and unconventional reactivity pathways. Researchers are actively exploring these pathways to synthesize complex and functionally diverse molecules. researchgate.net
One area of focus is the reaction of 4-nitroisoxazoles with various nucleophiles. For instance, the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with electrophiles has been shown to yield new C-C, C-N, and C-Cl bonds, demonstrating reactivity similar to enamines despite the conjugation to the 4-nitroisoxazole (B72013) moiety. researchgate.net Furthermore, the nucleophilic substitution of the nitro group in 5-nitroisoxazoles has been effectively utilized to create a range of bis(isoxazole) derivatives with various linkers. mdpi.com
Another emerging trend is the investigation of cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile oxides to alkenes and alkynes is a major route for constructing the isoxazole ring itself. researchgate.net Recent studies have also explored the catalytic asymmetric 1,6-Michael addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles, providing a method for synthesizing optically active chiral sulfur compounds bearing the 4-nitroisoxazol-5-yl moiety. researchgate.net
The development of tandem reactions, where multiple bond-forming events occur in a single pot, is also a significant area of research. A one-pot, base-catalyzed tandem grinding process involving aldol (B89426) condensation and Michael addition has been developed to produce 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole (B73060). rsc.org This approach offers advantages in terms of efficiency and reduced waste.
Development of Highly Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Consequently, the development of highly stereoselective synthetic methodologies for 4-nitroisoxazol-5-amine and its derivatives is a major research frontier.
Significant progress has been made in asymmetric catalysis to control the stereochemistry of reactions involving nitroisoxazoles. Chiral catalysts are being employed to control not only enantioselectivity and diastereoselectivity but also site selectivity in complex molecules. nih.gov For example, a complex of copper(I) and a chiral tetrahydrosalen ligand has proven to be an efficient catalyst for the asymmetric Henry reaction, producing β-nitroalcohols in high yield and with excellent stereoselectivity. organic-chemistry.org This methodology has been applied to the synthesis of β-adrenergic blocking agents. organic-chemistry.org
The use of chiral ligands in metal-catalyzed reactions is a key strategy. While enantioselective alkyne addition to nitrones has presented challenges, the development of tunable axially chiral imidazole-based P,N-ligands has enabled the first Cu-catalyzed enantioselective alkyne addition to nitrones. nih.gov Research is also focused on developing chiral spiro catalysts and chiral triazole-oxazoline ligands for various asymmetric transformations. researchgate.net
Furthermore, chirality-matched catalysis is an emerging concept where a chiral catalyst is crucial for efficient macrocyclization reactions, even when no new static stereogenic elements are introduced. nih.gov This highlights the subtle yet profound influence of chiral catalysts in controlling reaction outcomes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies like flow chemistry and automated synthesis is revolutionizing the way chemical research and development is conducted. These platforms offer numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly screen reaction conditions and synthesize libraries of compounds.
Continuous flow processes are being increasingly applied to the synthesis of isoxazole derivatives. A continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been developed, demonstrating the potential of this technology for producing these valuable heterocyclic compounds. mdpi.com Another study presents a continuous flow process for converting isoxazoles into their oxazole (B20620) counterparts via a photochemical transposition reaction, a method that is both rapid and mild. ucd.ieorganic-chemistry.org The use of continuous-flow microwave-heated microreactors has also been shown to be an efficient method for the synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles. researchgate.net
Automated synthesis platforms are also being utilized to accelerate the discovery and optimization of new reactions and molecules. chemspeed.com These systems can perform complex workflows, including reaction preparation, synthesis, work-up, purification, and analysis, in a fully automated fashion. durham.ac.ukbeilstein-journals.org This allows for high-throughput screening of reaction parameters and the rapid generation of compound libraries for biological evaluation. durham.ac.uk The combination of flow chemistry with automated systems offers a powerful tool for the on-demand synthesis of key building blocks and exploratory libraries of isoxazole-containing compounds. durham.ac.ukacs.org
Advanced Computational Design for Predictive Chemistry and Reaction Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational methods are being employed for the predictive design of novel this compound analogs with desired properties and for the optimization of their synthetic routes.
Molecular modeling techniques, such as docking studies, are used to predict the binding interactions of isoxazole derivatives with biological targets. For example, computational studies have been used to understand the activity of bis(isoxazoles) as allosteric modulators of the AMPA receptor. mdpi.com These studies can guide the design of new compounds with improved potency and selectivity.
Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms and predict the reactivity of different substrates. This information is crucial for optimizing reaction conditions and developing new synthetic methodologies. For instance, computational studies can help in understanding the stereochemical outcomes of asymmetric reactions by modeling the transition states. organic-chemistry.org
The use of automated microfluidic systems coupled with online optimization algorithms allows for the rapid exploration of reaction parameters to identify optimal conditions for a given transformation. acs.org This data-driven approach, combined with computational modeling, is accelerating the pace of chemical synthesis and process development.
Potential in Advanced Functional Materials (excluding specific physical properties)
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials. While specific physical properties are excluded from this discussion, the potential applications in this area are vast and actively being explored.
One area of interest is the incorporation of the 4-nitroisoxazole scaffold into energetic materials. acs.org The high nitrogen content and the presence of the nitro group contribute to the high energy of these compounds. acs.org
Furthermore, the isoxazole ring can be incorporated into polymers to create materials with novel properties. Polyisoxazoles have potential applications as semiconductors. researchgate.net The ability to functionalize the isoxazole ring allows for the tuning of the material's electronic and structural characteristics.
The development of diversity-oriented synthesis strategies is enabling the creation of libraries of complex molecules, including those containing the 4-nitroisoxazole moiety, for screening in various functional material applications. acs.org This approach, combined with high-throughput screening methods, is expected to accelerate the discovery of new materials with tailored properties.
Sustainable Chemistry Initiatives in the Synthesis and Application of Nitroisoxazoles
The principles of green chemistry are increasingly influencing the design of synthetic routes for nitroisoxazoles. researchgate.net Researchers are actively developing more sustainable and environmentally friendly methods for their synthesis and application. researchgate.netnih.gov
A key focus is the use of greener solvents, such as water, and the development of solvent-free reaction conditions. rasayanjournal.co.inmdpi.com For instance, the synthesis of isoxazole derivatives has been successfully carried out in aqueous media. mdpi.com Mechanochemical synthesis, which involves grinding solid reactants together, has emerged as a powerful and sustainable alternative to traditional solution-based methods, often eliminating the need for solvents and reducing reaction times. rsc.orgresearchgate.net
The use of catalysts that are recyclable and non-toxic is another important aspect of green chemistry. researchgate.net For example, amine-functionalized cellulose (B213188) has been used as a recyclable catalyst for the synthesis of isoxazol-5-one derivatives in water. mdpi.com Efforts are also being made to replace hazardous reagents with more benign alternatives.
Q & A
Q. What are the common synthetic routes for 4-Nitroisoxazol-5-amine, and how are intermediates characterized?
Answer: this compound is typically synthesized via cycloaddition reactions. For example, nitrile oxides (generated in situ from hydroxamic acid chlorides) undergo [3+2] cycloaddition with alkynes or alkenes to form the isoxazole core . Post-synthetic nitration at the 4-position can be achieved using nitric acid in a controlled environment. Key intermediates are characterized using IR spectroscopy (to confirm nitro and amine groups), H/C NMR (to verify regioselectivity and substitution patterns), and HRMS (to validate molecular weight and purity) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR resolve substituent positions and electronic environments (e.g., nitro group deshielding effects) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro stretching at ~1520 cm, amine N–H stretches ~3300 cm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies (see Advanced Questions ) .
Q. What safety protocols are recommended for handling nitro-substituted isoxazoles?
Answer: Nitro compounds like this compound may pose explosive risks under high heat or friction. Key precautions include:
- Using spark-free equipment and grounded glassware during synthesis.
- Storing in inert atmospheres (e.g., argon) at low temperatures.
- Conducting thermal stability tests (e.g., DSC/TGA) to assess decomposition thresholds .
- Employing PPE (gloves, goggles) to avoid dermal/ocular exposure, as nitro compounds can be irritants .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Answer: The nitro group at the 4-position is a strong electron-withdrawing group (EWG), which activates the isoxazole ring toward nucleophilic substitution at the 5-amine position. For instance:
- Aryl substitution: Electron-rich aryl groups (e.g., 4-methoxyphenyl) enhance stability via resonance, while electron-deficient groups (e.g., 4-chlorophenyl) increase electrophilicity .
- Steric effects: Bulky substituents at the 3-position can hinder nucleophilic attack, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
Contradictory data on regioselectivity in nitration (e.g., competing 4- vs. 5-nitro products) should be resolved via DFT calculations to model charge distribution .
Q. What role does this compound play in enzyme inhibition studies, particularly with nitroreductases?
Answer: Nitro-substituted heterocycles are prodrug candidates activated by nitroreductases (NTRs) in hypoxic environments (e.g., tumors). For this compound:
- Mechanism: NTRs reduce the nitro group to a hydroxylamine or amine, generating cytotoxic radicals that damage DNA .
- SAR Insights: Derivatives with electron-withdrawing groups (e.g., 4-CF) show enhanced NTR binding affinity, while bulky substituents reduce substrate accessibility .
- Contradictions: Some studies report low specificity for NTR isoforms (e.g., NQO1 vs. NTR1), necessitating enzyme kinetics assays (e.g., IC determination) for validation .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer: X-ray crystallography provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. For example:
- Hydrogen bonding: In N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine, the Schiff base forms intramolecular N–H⋯O bonds, stabilizing the planar conformation .
- Packing effects: Centrosymmetric dimers in some derivatives (e.g., C–H⋯O/N interactions) influence solubility and melting points .
- Disorder modeling: Advanced refinement software (e.g., SHELXL) resolves disorder in nitro or amine groups, critical for accurate SAR interpretation .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Answer:
- Protection-deprotection: Temporarily protecting the 5-amine with Boc or Fmoc groups prevents unwanted acylation/alkylation during nitration .
- Catalytic optimization: Palladium catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, reducing byproducts like dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
